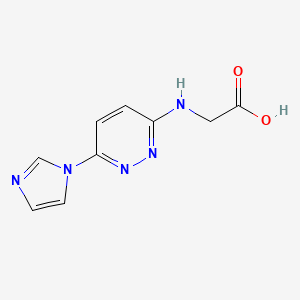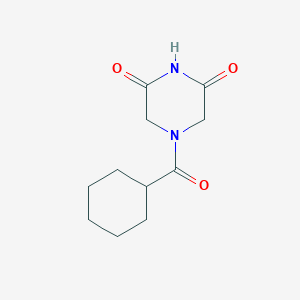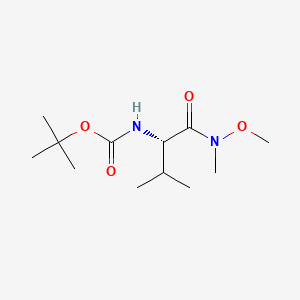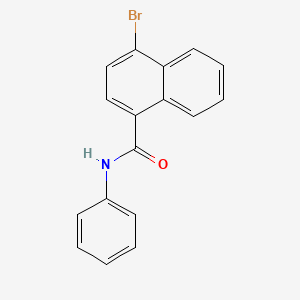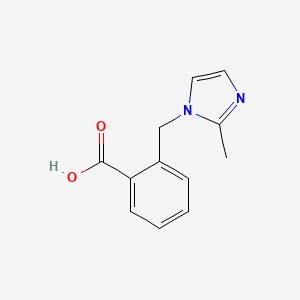
2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid
Overview
Description
2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid (MIMBA) is a novel compound that has been gaining attention for its potential as an effective and safe therapeutic agent. MIMBA is a derivative of the molecule benzene, which has been used in various pharmaceutical applications. MIMBA has a wide range of potential applications, including as an anti-inflammatory, anti-cancer, and antioxidant agent. In addition, MIMBA has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and possible future directions for MIMBA research.
Scientific Research Applications
2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid has been studied for its potential therapeutic applications in a variety of scientific research areas. In particular, 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid has been studied for its potential anti-inflammatory, anti-cancer, and antioxidant properties. In addition, 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. As such, 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid may be a useful therapeutic agent for the treatment of inflammation-related conditions.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid is not well understood. However, it is believed that 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). By blocking the activity of COX-2, 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid is thought to reduce the production of pro-inflammatory molecules, which may lead to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid are not yet fully understood. However, it has been shown to have anti-inflammatory and antioxidant properties in vitro. In addition, 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. This suggests that 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid may be a useful therapeutic agent for the treatment of inflammation-related conditions.
Advantages and Limitations for Laboratory Experiments
2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid has a number of advantages for laboratory experiments. It is relatively easy to synthesize and can be prepared in a variety of solvents and catalysts. In addition, 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid has been found to be an effective inhibitor of the enzyme COX-2, which is involved in the production of pro-inflammatory molecules. This suggests that 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid may be a useful therapeutic agent for the treatment of inflammation-related conditions. However, the exact mechanism of action of 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid is not yet fully understood, and further research is needed to better understand its effects.
Future Directions
2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid has a number of potential applications in the field of medicine, and further research is needed to explore these potential applications. Possible future directions for 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid research include exploring its potential as an anti-inflammatory, anti-cancer, and antioxidant agent, as well as its potential to inhibit the activity of the enzyme COX-2. In addition, further research is needed to better understand the biochemical and physiological effects of 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid and its mechanism of action. Finally, further studies are needed to explore the potential therapeutic applications of 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid in humans.
properties
IUPAC Name |
2-[(2-methylimidazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-13-6-7-14(9)8-10-4-2-3-5-11(10)12(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOSBUCGOSKJTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole](/img/structure/B3162170.png)

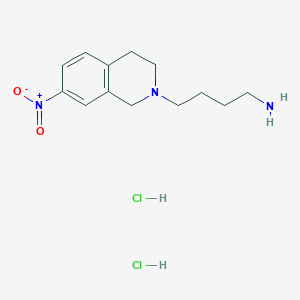
![[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid](/img/structure/B3162215.png)
![[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine](/img/structure/B3162218.png)

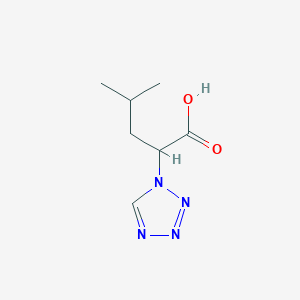

![2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3162242.png)

